FGF22-IN-1 vs. J2 (CD4 D1 Ligand): Absence of Head-to-Head Potency Data
No published study has directly compared FGF22-IN-1 with the J2 compound series under identical assay conditions. The J2 reference compound, identified via computer-aided screening, specifically blocked CD4-MHC class II binding and inhibited primary T-cell responses in vitro [1]. Vendor annotations claim FGF22-IN-1 is a potent CD4 D1 inhibitor, but the quantitative IC50 value against this target remains undisclosed in any peer-reviewed source . Consequently, the relative potency and selectivity advantage of FGF22-IN-1 over J2 cannot be determined.
| Evidence Dimension | CD4 D1 target engagement potency (IC50) |
|---|---|
| Target Compound Data | Not publicly reported |
| Comparator Or Baseline | J2 compound: IC50 not reported in a directly comparable format; functional blockade of CD4-MHC II binding demonstrated by rosette inhibition assay |
| Quantified Difference | Incalculable |
| Conditions | No shared assay platform identified |
Why This Matters
Without a comparator-anchored IC50 value, FGF22-IN-1 cannot be ranked against known CD4 D1 ligands for target engagement potency, making potency-based procurement decisions impossible.
- [1] Xiao H, et al. Potent inhibition of the CD4-dependent T cell response by J2, a novel nonpeptide organic ligand of CD4 D1. Mol Immunol. 2007;44(5):784-95. View Source
